molecular formula C15H20ClN3O3S B6144563 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole CAS No. 851175-90-1

2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole

Cat. No. B6144563
CAS RN: 851175-90-1
M. Wt: 357.9 g/mol
InChI Key: KFGCQYFBMOJOQY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole (CMMS-PBD) is an organic compound that has been widely studied due to its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms, and is synthesized from a variety of starting materials. CMMS-PBD is used as a reagent in organic synthesis and has also been studied for its potential applications in drug discovery, biochemistry, and physiology.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole is not yet fully understood. However, it is believed to act as an inhibitor of enzyme activity, as well as a binder of proteins and other molecules. It is thought to interact with a variety of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. Additionally, 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole has been shown to bind to other molecules, such as DNA and RNA, which could potentially be used to target specific molecules for therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole are not yet fully understood. However, it has been shown to bind to various proteins and other molecules, which could potentially lead to a variety of biochemical and physiological effects. Additionally, 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole has been studied for its potential to act as an inhibitor of enzyme activity, which could lead to a variety of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be synthesized from a variety of starting materials. Additionally, it is a relatively stable compound and has a low toxicity profile. However, it is important to note that 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole is a relatively new compound and its effects are not yet fully understood, so there are some limitations to its use in laboratory experiments.

Future Directions

The potential future directions for 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole are numerous. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole could be studied for its potential applications in drug discovery and biochemistry. Furthermore, 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole could be studied for its potential to act as an inhibitor of enzyme activity and its ability to bind to various proteins and other molecules. Finally, 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole could be studied for its potential to be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules.

Synthesis Methods

2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole can be synthesized via two main methods. The first method is a direct reaction between chloromethyl morpholine-4-sulfonyl chloride (CMMSCl) and 1-propyl-1H-1,3-benzodiazole (PBD). This reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The second method is a two-step reaction that involves the reaction of 1-chloro-4-morpholine-4-sulfonyl chloride (CMMSCl) with 1-chloro-1H-1,3-benzodiazole (ClPBD) to form a chloromethyl-substituted intermediate, which is then reacted with 1-propyl-1H-1,3-benzodiazole (PBD) to form 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole.

Scientific Research Applications

2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole has been studied for its potential applications in scientific research, particularly in drug discovery and biochemistry. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. Additionally, it has been studied for its potential to act as an inhibitor of enzyme activity, as well as its ability to bind to various proteins and other molecules.

properties

IUPAC Name

4-[2-(chloromethyl)-1-propylbenzimidazol-5-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3S/c1-2-5-19-14-4-3-12(10-13(14)17-15(19)11-16)23(20,21)18-6-8-22-9-7-18/h3-4,10H,2,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGCQYFBMOJOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301160244
Record name 2-(Chloromethyl)-5-(4-morpholinylsulfonyl)-1-propyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269186
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole

CAS RN

851175-90-1
Record name 2-(Chloromethyl)-5-(4-morpholinylsulfonyl)-1-propyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851175-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-5-(4-morpholinylsulfonyl)-1-propyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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